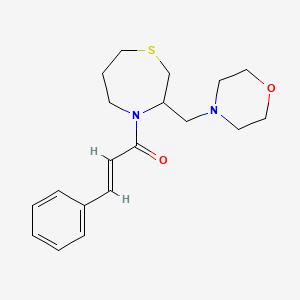
(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholines, which are part of the structure of the compound, has seen significant advancements. These advancements include the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Aplicaciones Científicas De Investigación
Neuroinflammatory Imaging
Radioligands like DPA-713 and DPA-714, part of the pyrazolopyrimidine class, have been compared for their efficacy in neuroinflammatory imaging. These compounds, through PET scans, can specifically localize neuroinflammatory sites, making them crucial for detecting and understanding neuroinflammatory conditions like stroke or neurodegenerative diseases. Especially, 18F-DPA-714 shows promise due to its higher bioavailability and reduced nonspecific binding in brain tissue (Chauveau et al., 2009).
Anticonvulsant Activity
A new class of hybrid compounds, joining chemical fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, has been synthesized and shown broad-spectrum anticonvulsant activity across various preclinical seizure models. These compounds, especially compound 11, have demonstrated higher protection and safety profiles than clinically relevant antiepileptic drugs, indicating their potential as new treatments for epilepsy (Kamiński et al., 2015).
GABAA Receptor Modulation
Compounds like imidazolones and pyrrolones, when synthesized and tested, have shown significant anxiolytic properties due to modulation of the GABAA receptor response. These compounds could offer pharmacological activity without the typical side effects associated with benzodiazepine receptor agonists, suggesting their potential utility in treating anxiety disorders (Grunwald et al., 2006).
Antimicrobial and Anti-diabetic Screening
Substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives have been synthesized and evaluated for their antimicrobial and anti-diabetic activities. The molecular docking studies and in vitro and in vivo anti-diabetic activities indicate that these compounds, especially compound 11a, have significant potential as antimicrobial and anti-diabetic agents (Ramya et al., 2017).
Antiepileptic Drug Interaction
N-(morpholinomethyl)-p-isopropoxyphenylsuccinimide (MMIPPS) significantly elevates the threshold for electroconvulsions, enhancing the anticonvulsant activity of phenobarbital and valproate without altering their brain concentrations. This indicates its potential in improving antiepileptic drug efficacy and safety profiles (Żółkowska et al., 2013).
Anti-Inflammatory Activity
Compounds like 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide have demonstrated in vivo anti-inflammatory properties, inhibiting oedema formation in animal models. This suggests their potential role in treating inflammatory conditions (Torres et al., 1999).
Propiedades
IUPAC Name |
(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-8,18H,4,9-16H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJYLKEWLNBMF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

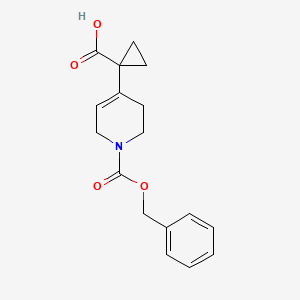

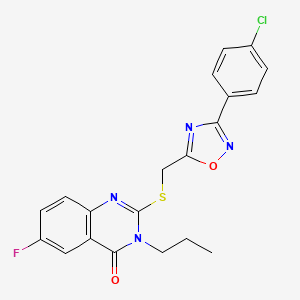
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)
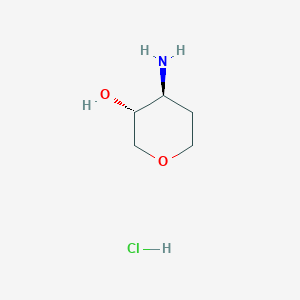
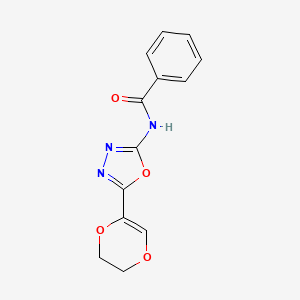
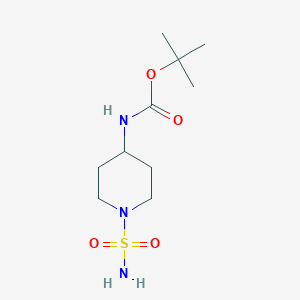
![2-[(4-tert-butylphenyl)(methyl)amino]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2429067.png)
![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)
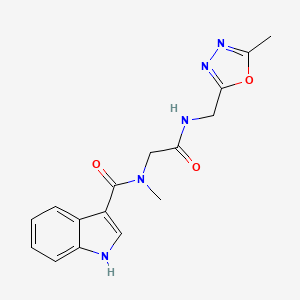
![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)
![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)
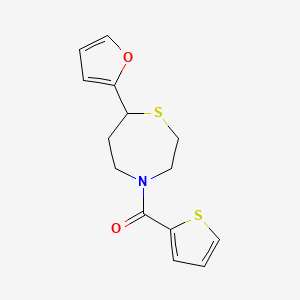
![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)